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Abstract

This document provides a detailed protocol for a Scintillation Proximity Assay (SPA) designed
to screen for and characterize inhibitors of Cholesteryl Ester Transfer Protein (CETP), such as
BMS-795311. The protocol is based on an immunospecific assay format that measures the
transfer of radiolabeled cholesteryl esters from a donor High-Density Lipoprotein (HDL) to an
acceptor apolipoprotein B (apoB)-containing lipoprotein. This homogeneous assay format is
highly amenable to high-throughput screening (HTS) and provides a robust platform for the
identification and evaluation of novel CETP inhibitors.

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer
of cholesteryl esters from anti-atherogenic High-Density Lipoprotein (HDL) to pro-atherogenic
Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL).[1] Inhibition of CETP
is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially
reducing the risk of cardiovascular disease. BMS-795311 is a potent inhibitor of CETP, and its
activity can be quantified using a Scintillation Proximity Assay (SPA).

The SPA technology allows for the direct measurement of a radiolabeled molecule's proximity
to a scintillant-impregnated bead.[2] In the context of a CETP assay, this technology is adapted
to measure the enzymatic transfer of a radiolabeled lipid. When the radiolabeled cholesteryl
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ester is transferred from the donor HDL to the acceptor LDL/VLDL, the acceptor lipoprotein is
captured on an SPA bead, bringing the radiolabel into close proximity with the scintillant and
generating a light signal.[3] Inhibitors of CETP will prevent this transfer, resulting in a decrease
in the measured signal.

Quantitative Data

BMS-795311 has been shown to be a potent inhibitor of CETP in an enzyme-based scintillation
proximity assay. The following table summarizes the reported inhibitory activity.

Compound Assay Type Target IC50
Scintillation Proximity

BMS-795311 CETP 4 nM
Assay (SPA)

Signaling Pathway

CETP facilitates the transfer of neutral lipids, primarily cholesteryl esters and triglycerides,
between lipoproteins. The generally accepted mechanism involves CETP acting as a shuttle or
forming a ternary complex with donor and acceptor lipoproteins to create a tunnel for lipid
exchange.[4][5][6] Inhibition of this process by compounds like BMS-795311 leads to an
increase in HDL cholesterol and a decrease in LDL cholesterol.
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Caption: CETP-mediated transfer of cholesteryl esters from HDL to LDL/VLDL and its inhibition
by BMS-795311.

Experimental Workflow

The experimental workflow for the CETP Scintillation Proximity Assay involves the preparation
of reagents, the enzymatic reaction, capture of the product, and signal detection.
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CETP SPA Experimental Workflow

4 1. Prepare Reagents A
- [3H]-CE labeled HDL (Donor)
- LDL/VLDL (Acceptor)
- CETP Enzyme
- BMS-795311/Test Compound
- Anti-ApoB Antibody
- Protein A-coated SPA Beads
\_ - Assay Buffer Y,

l

2. Assay Plate Setup
Add to 96-well plate:
- Assay Buffer
- CETP Enzyme
- BMS-795311 or DMSO control

l

3. Initiate Reaction
Add Donor ([3H]-CE HDL) and
Acceptor (LDL/VLDL) lipoproteins

l

4. Incubation
Incubate at 37°C to allow for
enzymatic transfer of [3H]-CE

l

5. Stop Reaction & Capture
Add Anti-ApoB Antibody and
Protein A-coated SPA Beads

l

6. Signal Detection
Incubate to allow capture and then
read plate on a scintillation counter

l

7. Data Analysis
Calculate % inhibition and determine IC50

Click to download full resolution via product page

Caption: Step-by-step workflow for the CETP Scintillation Proximity Assay.
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Experimental Protocol

This protocol is a representative method for an immunospecific CETP SPA suitable for inhibitor
screening. Optimization of component concentrations and incubation times is recommended for
specific experimental setups.

Materials and Reagents:
e CETP Enzyme: Purified recombinant human CETP.
e Donor Lipoprotein: Human HDL labeled with [3H]-cholesteryl ester.
e Acceptor Lipoprotein: Human LDL or VLDL.
e Test Compound: BMS-795311 or other potential CETP inhibitors dissolved in DMSO.
e Primary Antibody: Sheep anti-human apolipoprotein B (anti-apoB) antibody.
o SPA Beads: Protein A-coated polyvinyltoluene (PVT) SPA beads.
o Assay Buffer: 50 mM Tris-HCI, 150 mM NaCl, 2 mM EDTA, pH 7.4.
e 96-well Microplates: White, clear-bottom plates suitable for scintillation counting.
« Scintillation Counter: A microplate-compatible scintillation counter.
Procedure:
» Reagent Preparation:
o Reconstitute SPA beads in assay buffer to the desired concentration (e.g., 10 mg/mL).

o Prepare serial dilutions of BMS-795311 or test compounds in DMSO. Further dilute in
assay buffer to the final desired concentrations.

o Dilute CETP enzyme, donor HDL, acceptor LDL/VLDL, and anti-apoB antibody to their
optimal working concentrations in assay buffer.

o Assay Setup (in a 96-well plate):
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[e]

Add 25 pL of assay buffer to all wells.

(¢]

Add 5 pL of diluted BMS-795311, test compound, or DMSO (for control wells) to the
appropriate wells.

o

Add 10 pL of diluted CETP enzyme to all wells except for the "no enzyme" control wells.

[¢]

Pre-incubate the plate for 15 minutes at room temperature.

e Enzymatic Reaction:

o Initiate the reaction by adding a 50 puL mixture of [3H]-CE labeled HDL (donor) and
LDL/VLDL (acceptor) to all wells.

o Seal the plate and incubate for 1-2 hours at 37°C with gentle agitation.
o Capture of Product:

o Stop the reaction and initiate capture by adding 50 pL of a pre-mixed solution of anti-apoB
antibody and Protein A-coated SPA beads to all wells.

o Seal the plate and incubate for at least 2 hours at room temperature with gentle agitation
to allow for the formation of the immunocomplex and its capture by the SPA beads. A
longer overnight incubation may improve the signal.

 Signal Detection:
o Allow the beads to settle for at least 30 minutes before reading.

o Measure the scintillation signal (counts per minute, CPM) using a microplate scintillation
counter.

e Data Analysis:
o Subtract the average CPM from the "no enzyme" control wells from all other wells.

o Calculate the percent inhibition for each concentration of the test compound using the
following formula: % Inhibition = 100 x (1 - [(Sample CPM - Min CPM) / (Max CPM - Min
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CPM)])

» Sample CPM: CPM in the presence of the test compound.

= Min CPM: CPM of the fully inhibited control (or no enzyme control).

» Max CPM: CPM of the uninhibited control (DMSO only).

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a sigmoidal dose-response curve to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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